molecular formula C21H17N3O3S B2507498 naphthalen-2-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851802-43-2

naphthalen-2-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2507498
CAS No.: 851802-43-2
M. Wt: 391.45
InChI Key: ATEWHXVPYGJXON-UHFFFAOYSA-N
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Description

The compound naphthalen-2-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone features a 4,5-dihydroimidazole core substituted with a naphthalen-2-yl group at the methanone position and a 4-nitrobenzylthio moiety at the sulfur-linked position.

Properties

IUPAC Name

naphthalen-2-yl-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c25-20(18-8-7-16-3-1-2-4-17(16)13-18)23-12-11-22-21(23)28-14-15-5-9-19(10-6-15)24(26)27/h1-10,13H,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEWHXVPYGJXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Naphthalen-2-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

  • Molecular Formula : C21H17N3O3S
  • CAS Number : 4446740

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

  • Antimicrobial Activity : Nitro-containing compounds are known for their antimicrobial properties. They often act by undergoing reduction to form reactive intermediates that bind to DNA, leading to cell death. This mechanism is particularly noted in nitroimidazole derivatives, which are effective against various pathogens .
  • Antitumor Activity : Research indicates that similar compounds exhibit significant cytotoxic effects against cancer cell lines. The presence of thiazole and imidazole rings in the structure enhances their interaction with cellular targets, promoting apoptosis in cancer cells .
  • Anti-inflammatory Properties : Compounds with nitro groups have shown potential in inhibiting inflammatory pathways by targeting enzymes like iNOS and COX-2. This suggests that this compound might also exhibit such properties .

Antimicrobial Efficacy

A study on nitrobenzamide derivatives demonstrated that these compounds could inhibit various microbial strains effectively. The mechanism involved the generation of toxic intermediates upon reduction, which subsequently damaged microbial DNA .

Antitumor Potential

In vitro studies have shown that derivatives similar to this compound possess significant cytotoxicity against human cancer cell lines. For instance, compounds with similar structural motifs have been reported to have IC50 values in the low micromolar range against A431 and Jurkat cells .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntimicrobial5.0
Compound BAntitumor1.61
Compound CAnti-inflammatory10.0

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects, synthetic yields, and physicochemical properties:

Compound Name / ID Key Substituents Molecular Formula (Calculated) Yield (%) Key Spectral Data (NMR/HRMS) Reference
Target: Naphthalen-2-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone Naphthalen-2-yl, 4-nitrobenzylthio C₂₇H₂₁N₃O₃S N/A Not provided in evidence
Piperidin-1-yl(cis-2,4,5-tris(2-methoxyphenyl)-4,5-dihydro-1H-imidazol-1-yl)methanone (2h) Piperidin-1-yl, tris(2-methoxyphenyl) C₃₄H₃₅N₃O₄ 37 $^1$H NMR (CDCl₃): δ 7.2–6.7 (m, aromatic), 4.1 (s, OCH₃); HRMS: [M+H]⁺ 562.2641 (calc)
(4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone 4-Nitrophenyl, 3-(trifluoromethyl)benzylthio C₂₄H₁₈F₃N₃O₃S N/A RN: 851805-74-8; IUPAC name provided
2-(Naphthalen-2-yl)-4,5-dihydro-1H-imidazole Naphthalen-2-yl (simplified core, no nitro or benzylthio) C₁₃H₁₂N₂ N/A InChIKey: BGWRJAXPPYHIRG-UHFFFAOYSA-N; SMILES: C1C2C(=CC=CC=2)C=CC=1C1=NCCN1
Piperidin-1-yl(cis-2,4,5-tris(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-1-yl)methanone (2c) Piperidin-1-yl, tris(4-methoxyphenyl) C₃₇H₃₈N₃O₄ 42 $^13$C NMR: δ 160.1 (C-O), 55.2 (OCH₃); HRMS: [M+H]⁺ 604.2832 (calc)

Key Comparative Insights

Substituent Effects on Reactivity and Yield

  • The target compound’s 4-nitrobenzylthio group introduces strong electron-withdrawing effects, which may reduce nucleophilicity compared to methoxy-substituted analogs (e.g., 2h, 2c) .
  • Trifluoromethyl in enhances lipophilicity and metabolic stability, whereas the target’s nitro group prioritizes electronic modulation over lipophilicity.

Aromatic Systems and Bioactivity Naphthalen-2-yl (target and ) may promote π-π stacking in protein binding pockets, a feature absent in phenyl-substituted analogs (e.g., 2h, 2c).

Synthetic Feasibility Yields for imidazole-derived methanones range from 37% (2h) to 75% (2d in ), suggesting that steric hindrance and substituent complexity impact efficiency. The target’s synthesis would likely require optimized coupling steps for the nitrobenzylthio moiety.

Spectroscopic Characterization

  • $^1$H NMR of analogs shows distinct aromatic (δ 6.7–7.2) and methoxy (δ 3.8–4.1) signals, while the target’s nitro group would likely deshield adjacent protons, shifting aromatic peaks downfield .

Research Findings and Implications

  • Biological Context : Analogs in were designed as p53-MDM2 interaction inhibitors, where substituent bulk and electronic properties critically influence binding. The target’s nitro group may enhance binding to electron-deficient pockets but reduce solubility.

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